5-Phenylisoxazole-3-carbaldehyde
Overview
Description
5-Phenylisoxazole-3-carbaldehyde, also known as 5-PICO, is an organic compound belonging to the family of isoxazoles. It is a white crystalline solid with a molecular formula of C9H7NO2. 5-PICO is an important synthetic intermediate in organic synthesis, due to its versatile reactivity. It is used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, dyes, and agrochemicals. It has also been used in the synthesis of heterocyclic compounds, including pyridines and quinolines.
Scientific Research Applications
Chemoselective Synthesis
5-Phenylisoxazole-3-carbaldehyde plays a crucial role in chemoselective synthesis. It is used in the efficient synthesis of functionalized 3-bromo-4,5-dihydroisoxazole derivatives via 1,3-dipolar cycloaddition reactions, which is a metal-free and chemoselective approach. This process involves the reaction of readily accessible starting materials under mild conditions, showcasing its utility in preparing pharmacologically active isoxazoles in high yields (Alizadeh et al., 2017).
Synthesis of Antitubercular Compounds
A notable application of 5-Phenylisoxazole-3-carbaldehyde is in the synthesis of phenylisoxazole isoniazid derivatives with antitubercular activity. These compounds have shown promising bioactivity against Mycobacterium tuberculosis strains, with some derivatives exhibiting enhanced cytotoxicity against resistant strains (Carrasco et al., 2021).
Antibacterial Applications
The derivatives of 5-Phenylisoxazole-3-carbaldehyde have been explored for their antibacterial properties. New substituted 3-(2-chloroquinolin-3-yl)-5-phenylisoxazole derivatives were synthesized and screened for their antibacterial evaluation in vitro against various clinical bacteria (Fernández-Galleguillos et al., 2014).
Heterocyclic Compound Synthesis
5-Phenylisoxazole-3-carbaldehyde is instrumental in the development of heterocyclic compounds. It is used as a precursor in the synthesis of various heterocycles such as isoxazoles and isoxazolines, playing a key role in the total synthesis of natural products and in the preparation of drugs, herbicides, and agrochemicals (Vitale & Scilimati, 2013).
Synthesis of Isoxazole Derivatives with Antimicrobial Activity
The compound is also used in the synthesis of various isoxazole derivatives with notable antimicrobial activity. This involves reactions under specific conditions to yield compounds that exhibit significant antibacterial and antifungal properties (Dhaduk & Joshi, 2022).
properties
IUPAC Name |
5-phenyl-1,2-oxazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAQXZGSWFBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428295 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylisoxazole-3-carbaldehyde | |
CAS RN |
59985-82-9 | |
Record name | 5-phenylisoxazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenylisoxazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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